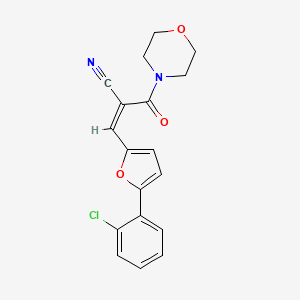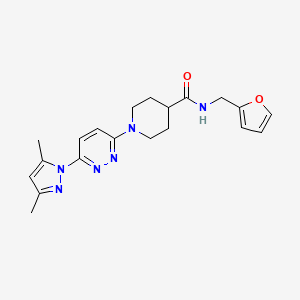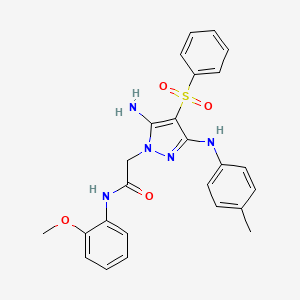![molecular formula C11H16N2 B2966294 [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine CAS No. 1540142-98-0](/img/structure/B2966294.png)
[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 1337788-51-8 . It has a molecular weight of 176.26 . The IUPAC name for this compound is cyclobutyl (3-methylpyridin-2-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2/c1-8-4-3-7-13-11(8)10(12)9-5-2-6-9/h3-4,7,9-10H,2,5-6,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用
Biased Agonism and Antidepressant-like Activity
One notable application in scientific research for a structurally similar compound to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine" involves the development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine. These derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrating significant antidepressant-like activity. Specifically, these compounds exhibit preferential ERK1/2 phosphorylation, highlighting their potential as promising drug candidates for depression. The lead structure within this series showcased robust stimulation of ERK1/2 phosphorylation in rat cortex and potent antidepressant-like efficacy in behavioral tests, suggesting its utility in developing new treatments for depressive disorders (Sniecikowska et al., 2019).
Asymmetric Synthesis and Chemical Modification
In the realm of chemical synthesis, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using derivatives similar to "this compound" has been explored. This approach involves the reduction and hydrogenolysis of specific intermediates to yield diamine compounds, demonstrating the versatility of these structures in synthesizing complex organic molecules with potential biological applications (Froelich et al., 1996).
Ring Structure Analysis and Molecular Design
The analysis of cyclic compounds, including those related to "this compound," has contributed to understanding molecular design and structural analysis. Studies on compounds with similar ring structures have provided insights into their conformational preferences and potential interactions with biological targets, aiding in the design of more effective therapeutic agents (Wu et al., 2009).
Material Science and Catalysis
In material science and catalysis, compounds structurally related to "this compound" have been utilized in developing new catalytic systems. For example, zinc(II) complexes bearing camphor-based iminopyridines have shown promise in ring-opening polymerization, indicating the potential of these structures in polymer science and engineering applications (Kwon et al., 2015).
Antimicrobial Activity
Research on novel azetidine derivatives, including compounds similar to "this compound," has demonstrated acceptable antibacterial and antifungal activities. These findings suggest the role of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Rao et al., 2013).
Safety and Hazards
The safety information for [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine indicates that it has the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
[1-(3-methylpyridin-2-yl)cyclobutyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-2-7-13-10(9)11(8-12)5-3-6-11/h2,4,7H,3,5-6,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRGVLBEWJLBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CCC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
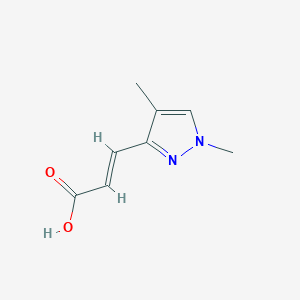
![N-cyclohexyl-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2966213.png)
![2,5-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2966214.png)
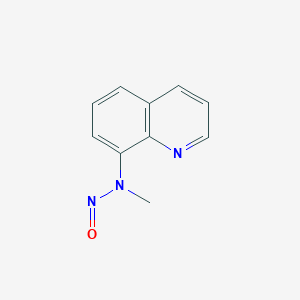
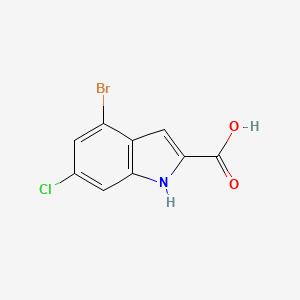
![3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2966217.png)

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2966220.png)
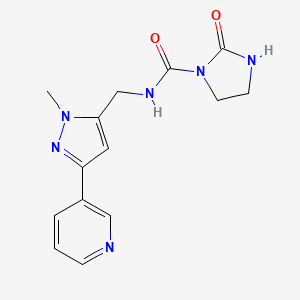
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2966223.png)
